4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine
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Overview
Description
4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine is a compound that features a trifluoromethyl group attached to a tetrazole ring, which is further connected to a piperidine ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine typically involves the formation of the tetrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cycloaddition of azides with nitriles to form the tetrazole ring. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylation reagents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications, such as pharmaceuticals and agrochemicals.
Trifluoromethylimidazoles: These compounds have a similar structure and are studied for their biological activities and potential therapeutic applications.
Uniqueness
4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine is unique due to the combination of the trifluoromethyl group with the tetrazole and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
2408974-50-3 |
---|---|
Molecular Formula |
C7H10F3N5 |
Molecular Weight |
221.2 |
Purity |
95 |
Origin of Product |
United States |
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